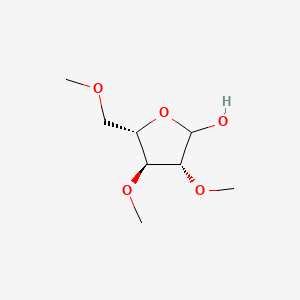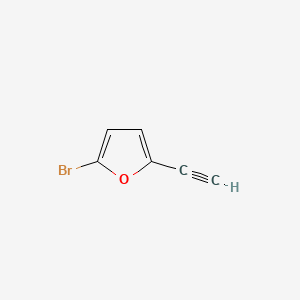
Oleuropein aglycone
Overview
Description
Oleuropein aglycone is the major phenolic component of extra virgin olive oil. It is derived from the deglycosylation of oleuropein, which exists in the leaves and stone fruits of Olea europaea during the maturation period . This compound is gaining popularity due to its diverse pharmacological effects, including anti-Alzheimer’s disease, anti-breast cancer, anti-inflammatory, anti-hyperglycemic, anti-oxidative, and lipid-lowering properties .
Preparation Methods
Oleuropein aglycone can be obtained through three primary hydrolytic methods: enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis . Enzymatic hydrolysis can be achieved with both exogenous and endogenous enzymes . Industrial production methods include the use of integrated membrane processes, which combine a membrane bioreactor and a membrane emulsification system to produce a purified non-commercially available phytotherapic compound . This method achieves a 93% conversion of the substrate (oleuropein) and enables the extraction of the compound with 90% efficiency in sustainable conditions .
Chemical Reactions Analysis
Oleuropein aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include enzymatic hydrolysis, acid hydrolysis, and acetal hydrolysis . Major products formed from these reactions include decarboxymethyl this compound, which has identical dihydroxylated aromatic moieties in its structure .
Scientific Research Applications
Oleuropein aglycone has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties . In biology, it is known for its anti-inflammatory and anti-hyperglycemic effects . In medicine, it has shown potential in treating Alzheimer’s disease and breast cancer . In industry, it is used in the production of bioactive compounds derived from renewable waste material, such as olive leaves .
Mechanism of Action
The mechanism of action of oleuropein aglycone involves its ability to disrupt amyloid β fibrils, which are associated with Alzheimer’s disease . It targets a key motif in the amyloid β peptide, causing structural instability and effective fibril disaggregation . This disruption reduces cytotoxicity and inflammation, providing neuroprotective effects .
Comparison with Similar Compounds
Oleuropein aglycone is unique due to its diverse pharmacological effects and its ability to disrupt amyloid β fibrils . Similar compounds include hydroxytyrosol and decarboxymethyl this compound . Hydroxytyrosol is another phenolic compound found in olive oil, known for its antioxidant and anti-inflammatory properties . Decarboxymethyl this compound shares structural similarities with this compound but differs in its methoxycarbonyl group on the dihydropyrane ring .
Properties
IUPAC Name |
methyl (4S,5E,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-hydroxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-3-12-13(14(18(23)25-2)10-27-19(12)24)9-17(22)26-7-6-11-4-5-15(20)16(21)8-11/h3-5,8,10,13,19-21,24H,6-7,9H2,1-2H3/b12-3+/t13-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWKXNFEOZXNLX-BBHIFXBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953711 | |
| Record name | Oleuropein aglycon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31773-95-2 | |
| Record name | Oleuropein aglycon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31773-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleuropein aglycone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031773952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleuropein aglycon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3R)-7-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B579790.png)

![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)
![N-(4-Methoxyphenyl)-5-methoxyspiro[cyclohexane-1,3'-indoline]-2'-carboxamide](/img/structure/B579795.png)
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

![(17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B579799.png)
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)


